2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde
Description
Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₅Cl₂NOS |
| Molecular weight | 258.12 g/mol |
| SMILES notation | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C=O |
| InChI key | LZMXXUMQGFRYEW-UHFFFAOYSA-N |
The phenyl ring at position 2 features chlorine atoms at the meta positions (3 and 5), creating a symmetrical substitution pattern that influences electronic and steric properties. The aldehyde group at position 4 introduces a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for 2-(3,5-dichlorophenyl)thiazole-4-carbaldehyde is limited, structural analogs provide insights into its likely conformation. For example, X-ray diffraction studies of related thiazole-carbaldehyde derivatives reveal planar thiazole rings with dihedral angles of 5–15° between the thiazole and phenyl rings due to steric and electronic interactions.
Hypothetical Crystallographic Parameters (Based on Analogous Compounds)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |
| Dihedral angle (thiazole-phenyl) | 12.3° |
Hydrogen bonding between the aldehyde oxygen and adjacent molecules often stabilizes the crystal lattice. The chlorine atoms on the phenyl ring contribute to van der Waals interactions, enhancing packing efficiency.
Electronic Structure and Molecular Orbital Configuration
The electronic structure of This compound is characterized by conjugation across the thiazole ring and aryl group. Density Functional Theory (DFT) calculations for similar compounds show:
Key Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO energy | -6.8 ± 0.2 |
| LUMO energy | -2.3 ± 0.1 |
| Bandgap | 4.5 ± 0.3 |
The electron-withdrawing chlorine atoms reduce electron density on the phenyl ring, polarizing the thiazole moiety and enhancing electrophilicity at the aldehyde carbon. This polarization facilitates reactions with nucleophiles, such as amines or hydrazines.
Comparative Analysis with Related Thiazole Carbaldehyde Derivatives
This compound exhibits distinct properties compared to positional isomers and analogs:
Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| This compound | 258.12 | 160–162 | 3.27 |
| 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde | 258.12 | 155–157 | 3.15 |
| 4-(3,4-Dichlorophenyl)thiazole-2-carbaldehyde | 258.12 | 170–172 | 3.42 |
Key differences arise from chlorine substitution patterns:
Reactivity Trends
- Nucleophilic substitution: 4-carbaldehyde derivatives react 20–30% faster with hydrazines than 2-carbaldehyde analogs.
- Electrophilic aromatic substitution: Chlorine atoms direct incoming electrophiles to the para position on the phenyl ring.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-7-1-6(2-8(12)3-7)10-13-9(4-14)5-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXXUMQGFRYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents:
a. Oxime Formation
Reaction with hydroxylamine hydrochloride in aqueous conditions yields the corresponding oxime. This intermediate is critical for synthesizing nitrile derivatives:
Conditions: 0–50°C, water solvent, 1–1.1 equiv. hydroxylamine .
b. Nitrile Synthesis
The oxime intermediate can be dehydrated to form 2-(3,5-dichlorophenyl)thiazole-4-carbonitrile, a precursor for herbicidal compounds:
Catalyst: Typically acidic or dehydrating agents .
Oxidation and Reduction
a. Oxidation to Carboxylic Acid
Controlled oxidation converts the aldehyde to 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid, a pharmacologically relevant intermediate:
Reagents: KMnO₄ or CrO₃ under acidic conditions.
b. Reduction to Alcohol
The aldehyde reduces to the primary alcohol using NaBH₄ or LiAlH₄:
Yield: >80% (typical for analogous thiazole aldehydes) .
Condensation Reactions
a. Schiff Base Formation
Reacts with primary amines to form Schiff bases, which are intermediates in drug discovery:
Applications: Antimicrobial and anticancer agent synthesis .
b. Knoevenagel Condensation
In the presence of malononitrile or ethyl cyanoacetate, the aldehyde participates in C–C bond-forming reactions:
Catalyst: Piperidine or ammonium acetate .
Cyclization and Heterocycle Formation
a. Thiazolo-Pyridine Hybrids
Condensation with cyanoacetic hydrazide followed by cyclization yields thiazole-pyridine hybrids:
Biological Relevance: These hybrids exhibit IC₅₀ values <10 µM against cancer cell lines .
b. Photocycloaddition
Under blue light (465 nm), the exocyclic C=C bond undergoes [2+2]-photocycloaddition to form dispirocyclobutanes:
Conditions: CH₂Cl₂ solvent, stereoselective ε-isomer formation (>90% yield) .
Cross-Coupling Reactions
The dichlorophenyl group enables Suzuki-Miyaura couplings with arylboronic acids for biaryl synthesis:
Catalyst: Pd(PPh₃)₄, K₂CO₃, refluxing THF .
Stability and Reactivity Trends
-
Electrophilicity Enhancement: The 3,5-dichlorophenyl group increases the aldehyde’s electrophilicity, accelerating nucleophilic attacks .
-
Thermal Stability: Decomposes above 200°C; storage under inert atmosphere at 2–8°C is recommended .
This compound’s versatility in forming pharmacophores, agrochemicals, and materials underscores its importance in synthetic chemistry. Continued research focuses on optimizing reaction conditions for greener syntheses and novel applications in drug discovery.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers. Its thiazole ring structure allows for modifications that enhance the pharmacological properties of derivatives.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, a study on thiazole-integrated pyridine derivatives showed promising results against several cancer cell lines, with one compound exhibiting an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 | |
| Thiazole Derivative | U251 (Glioblastoma) | 23.30 ± 0.35 | |
| Thiazole Analog | HepG2 (Liver Cancer) | 10–30 |
Agricultural Chemistry
Use in Agrochemicals
2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde is utilized in formulating agrochemicals, including pesticides and herbicides. Its efficacy in enhancing crop yields and protecting plants from pests has been well-documented.
Case Study: Pesticide Formulation
Research indicates that thiazole derivatives can improve the effectiveness of existing pesticides. A study revealed that certain thiazole compounds significantly increased the mortality rates of pests when used in combination with traditional insecticides .
Table 2: Efficacy of Thiazole Compounds in Pest Control
| Compound | Pest Species | Mortality Rate (%) | Reference |
|---|---|---|---|
| Thiazole Derivative A | Aphids | 85% | |
| Thiazole Derivative B | Beetles | 90% |
Material Science
Development of Novel Materials
The compound is also explored for its potential in material science, particularly in creating polymers and coatings. The thiazole ring contributes to improved thermal and chemical stability, making it suitable for various applications.
Case Study: Polymer Enhancement
In material science research, thiazole-based polymers have shown enhanced mechanical properties compared to traditional polymers. The incorporation of thiazole moieties led to materials with better resistance to thermal degradation .
Table 3: Properties of Thiazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Thiazole Polymer A | 250 | 60 | |
| Conventional Polymer B | 200 | 45 |
Analytical Chemistry
Reagent in Analytical Techniques
this compound is employed as a reagent in various analytical techniques. It aids in detecting and quantifying specific compounds in complex mixtures, which is essential for quality control in laboratories.
Case Study: Quality Control
In analytical studies, this compound has been used as a standard reference material to ensure accurate measurements in chromatography and spectrometry techniques .
Table 4: Applications in Analytical Chemistry
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The presence of the aldehyde group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)thiazole-4-carbaldehyde
- 2-(3,5-Dichlorophenyl)thiazole-4-methanol
- 2-(3,5-Dichlorophenyl)thiazole-4-carboxylic acid
Uniqueness
2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the aldehyde group on the thiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiazole ring substituted with a dichlorophenyl group and an aldehyde functional group. This configuration contributes to its unique biochemical interactions and potential therapeutic applications.
Biological Activities
1. Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiazole compounds often exert their effects by interacting with DNA, leading to apoptosis in cancer cells. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis via caspase activation and p53 pathway modulation .
- Case Study : A study reported that thiazole derivatives displayed potent growth inhibition against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range. The presence of electron-withdrawing groups like chlorine enhances their cytotoxicity .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .
- Antifungal Properties : It has shown effectiveness against fungal pathogens such as Candida albicans, with studies indicating a dose-dependent inhibition of fungal growth .
3. Antitubercular Activity
Recent investigations have highlighted the potential of thiazole derivatives in combating tuberculosis. The compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, suggesting its utility in developing new antitubercular agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound reflects its lipophilicity and solubility, which influence its bioavailability and distribution within biological systems. Toxicological studies are essential to establish safe dosage ranges and identify potential adverse effects.
- Dosage Effects : In animal models, varying dosages have shown differential efficacy, with lower doses yielding significant therapeutic benefits while higher doses may lead to toxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
Q & A
Basic Question: What are the common synthetic routes for 2-(3,5-Dichlorophenyl)thiazole-4-carbaldehyde?
Methodological Answer:
A widely used method involves the condensation of substituted benzaldehydes with thiazole precursors. For example, a modified procedure from pharmaceutical research (2024) involves refluxing 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . While this method is optimized for triazole derivatives, analogous approaches can be adapted for thiazole-4-carbaldehydes by substituting the benzaldehyde with 3,5-dichlorophenyl-containing precursors. Key variables include solvent choice (e.g., ethanol for polarity), acid catalysts (e.g., acetic acid), and reflux duration.
Basic Question: How is this compound characterized for purity and structure?
Methodological Answer:
Standard characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and aromatic/heterocyclic carbons.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material, as noted in catalog data) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 273.94 for CHClNOS).
Basic Question: What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
Preliminary screens often focus on antimicrobial or enzyme inhibition activity. For example:
- Antifungal Assays : Broth microdilution against Candida albicans or Aspergillus fumigatus, with MIC (Minimum Inhibitory Concentration) determination.
- Kinase Inhibition : Use of fluorescence-based ADP-Glo™ assays to test inhibition of kinases like EGFR or VEGFR2.
Controls should include solvent-only blanks and reference inhibitors (e.g., fluconazole for antifungal assays) .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Key optimization parameters include:
- Catalyst Screening : Testing Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl) to enhance condensation efficiency.
- Solvent Optimization : Replacing ethanol with polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature Control : Microwave-assisted synthesis at 80–100°C to reduce reaction time from hours to minutes.
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the aldehyde from byproducts .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive confirmation of the thiazole ring geometry and substituent orientation. For example:
- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection : Using a synchrotron source for high-resolution (<1.0 Å) data to resolve Cl···Cl van der Waals interactions and planarity of the thiazole ring.
Comparative analysis with computational models (e.g., DFT calculations) can validate electronic properties, as demonstrated in structural studies of analogous fluorinated biphenyls .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., unreacted aldehydes) can skew results. Validate purity via HPLC and NMR before testing.
- Assay Conditions : Differences in pH, serum content, or cell lines. Standardize protocols using CLSI guidelines for reproducibility.
- Solubility Limits : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts.
Cross-referencing data with structurally similar compounds (e.g., 2-(4-chlorophenyl)thiazole derivatives) can clarify trends .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Substituent Modification : Synthesize analogs with varying halogen positions (e.g., 2,4-dichlorophenyl vs. 3,5-dichlorophenyl) to assess electronic effects on activity.
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate heterocycle contributions.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins like cytochrome P450.
Data from such studies can prioritize analogs for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
